Fiboflapon sodium

説明

Overview of Fiboflapon Sodium as a Pharmacological Agent

This compound, also known as GSK2190915 or AM-803, is a potent and orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP). medchemexpress.commedchemexpress.com It is a small molecule drug developed for its potential therapeutic effects in inflammatory conditions. biosynth.compatsnap.com The primary mechanism of action of this compound is to block the FLAP, which is a crucial protein in the biosynthesis of leukotrienes. drugbank.comnih.gov By inhibiting FLAP, this compound effectively reduces the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs). medchemexpress.comnih.gov

This compound has demonstrated high affinity for FLAP, with a binding potency of 2.9 nM. medchemexpress.commedchemexpress.com In preclinical studies, oral administration of this compound in rats resulted in sustained inhibition of LTB4 production in whole blood. medchemexpress.com Specifically, a 1 mg/kg dose led to over 90% inhibition for up to 12 hours. medchemexpress.com Furthermore, in a rat model where lung inflammation was induced, this compound inhibited the production of both LTB4 and CysLTs. medchemexpress.commedchemexpress.com

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Reference |

|---|---|---|

| Drug Type | Small molecule | patsnap.com |

| Synonyms | GSK2190915, AM-803 | medchemexpress.compatsnap.com |

| Target | 5-lipoxygenase-activating protein (FLAP) | patsnap.com |

| Mechanism of Action | FLAP inhibitor | patsnap.com |

| FLAP Binding Potency (human) | 2.9 nM | medchemexpress.commedchemexpress.com |

| IC50 for LTB4 inhibition (human blood) | 76 nM | medchemexpress.commedchemexpress.com |

| ED50 for LTB4 inhibition (rat lung) | 0.12 mg/kg | medchemexpress.commedchemexpress.com |

| ED50 for CysLT inhibition (rat lung) | 0.37 mg/kg | medchemexpress.commedchemexpress.com |

Historical Development and Research Trajectory of this compound

This compound was originally developed by Amira Pharmaceuticals. In January 2008, Amira Pharmaceuticals entered into an agreement with GlaxoSmithKline (GSK) for the production, commercialization, and development of FLAP inhibitors for inflammatory diseases. clinicaltrialsarena.com Subsequently, the development of this compound, then referred to as AM103, was continued by GSK. clinicaltrialsarena.com

The research on this compound has progressed through several stages, including the development of a solid dose formulation, which was a significant step for its future clinical development. clinicaltrialsarena.com The compound has been investigated in Phase II clinical trials for the treatment of asthma as an adjunctive therapy. These trials have been conducted in several countries, including the USA, UK, Canada, Poland, Ukraine, and Bulgaria. The UK Intellectual Property Office granted patents for AM103 on July 13, 2010. clinicaltrialsarena.com Despite promising preclinical and early clinical results, this compound has not yet been brought to the market. patsnap.comnih.gov

Significance of 5-Lipoxygenase-Activating Protein (FLAP) Inhibition in Inflammatory Pathways

The 5-lipoxygenase-activating protein (FLAP) is a key protein in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. ahajournals.orgwikipedia.org FLAP is an integral membrane protein located in the nuclear envelope. wikipedia.orgnih.gov Its primary function is to anchor the enzyme 5-lipoxygenase (5-LO) to the membrane and facilitate the transfer of arachidonic acid, the substrate for leukotriene synthesis, to 5-LO. drugbank.comwikipedia.org

The inhibition of FLAP is a significant therapeutic strategy because it blocks the production of all classes of leukotrienes, including both LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). nih.gov This provides a broad-spectrum anti-inflammatory effect. nih.gov Leukotrienes are involved in a variety of inflammatory responses, such as promoting bronchoconstriction, increasing microvascular permeability, and causing mucus secretion in respiratory diseases like asthma. wikipedia.org They also play a role in cardiovascular diseases and other inflammatory conditions. wikipedia.org

By blocking the entire leukotriene synthesis pathway at an early stage, FLAP inhibitors can potentially offer a more comprehensive anti-inflammatory effect compared to agents that target specific leukotriene receptors. nih.gov

特性

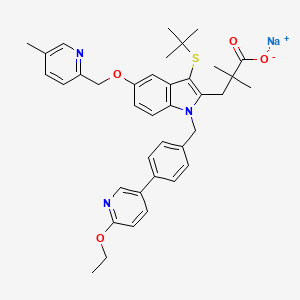

IUPAC Name |

sodium;3-[3-tert-butylsulfanyl-1-[[4-(6-ethoxypyridin-3-yl)phenyl]methyl]-5-[(5-methylpyridin-2-yl)methoxy]indol-2-yl]-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H43N3O4S.Na/c1-8-44-34-18-14-28(22-40-34)27-12-10-26(11-13-27)23-41-32-17-16-30(45-24-29-15-9-25(2)21-39-29)19-31(32)35(46-37(3,4)5)33(41)20-38(6,7)36(42)43;/h9-19,21-22H,8,20,23-24H2,1-7H3,(H,42,43);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJNFULGOQGBKB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OCC5=NC=C(C=C5)C)C(=C3CC(C)(C)C(=O)[O-])SC(C)(C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152523 | |

| Record name | Fiboflapon sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196070-26-4 | |

| Record name | Fiboflapon sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196070264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fiboflapon sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium 3-(3-[(1,1-dimethylethyl)thio]-1-({4-[6-(ethyloxy)-3-pyridinyl]phenyl}methyl)-5-{[(5-methyl-2-pyridinyl)methyl]oxy}-1H-indol-2-yl)-2,2-dimethylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIBOFLAPON SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75YS00XOG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology of Fiboflapon Sodium

Mechanism of Action: Inhibition of 5-Lipoxygenase-Activating Protein (FLAP)

Fiboflapon sodium exerts its pharmacological effects by directly targeting and inhibiting the 5-lipoxygenase-activating protein (FLAP). medchemexpress.commedchemexpress.comfishersci.atprobechem.comdrugbank.com FLAP is an integral membrane protein essential for the cellular production of leukotrienes. medchemexpress.comacs.org It facilitates the transfer of arachidonic acid, the substrate for leukotriene synthesis, to the enzyme 5-lipoxygenase (5-LO). medchemexpress.comacs.org By inhibiting FLAP, this compound effectively halts a crucial early step in the leukotriene cascade. drugbank.com

Direct Binding Affinity to FLAP

This compound demonstrates a high-affinity binding to FLAP. Research has shown that it binds to FLAP with a potency (IC₅₀) of 2.9 nM. medchemexpress.commedchemexpress.comclinisciences.comnih.gov This strong and specific interaction underscores its targeted mechanism of action. probechem.com The development of fiboflapon involved extensive structure-activity relationship (SAR) studies to optimize this binding affinity. nih.gov

Table 1: Binding Affinity of this compound to FLAP

| Compound | Binding Affinity (IC₅₀) |

| This compound | 2.9 nM medchemexpress.commedchemexpress.comclinisciences.comnih.gov |

Downstream Effects on Leukotriene Biosynthesis

By inhibiting FLAP, this compound effectively suppresses the production of downstream inflammatory mediators known as leukotrienes. drugbank.comtargetmol.comtargetmol.com Leukotrienes are potent signaling molecules involved in a variety of inflammatory responses. drugbank.comacs.org The inhibition of their synthesis is the primary outcome of this compound's interaction with FLAP.

This compound is a potent inhibitor of Leukotriene B4 (LTB4) synthesis. drugbank.comtargetmol.comtargetmol.com In human whole blood assays, it has been shown to inhibit LTB4 production with an IC₅₀ value of 76 nM. medchemexpress.commedchemexpress.comclinisciences.comnih.gov Furthermore, oral administration in rodent models demonstrated a dose-dependent reduction in LTB4 levels. medchemexpress.comclinisciences.com For instance, a 1 mg/kg oral dose resulted in over 90% inhibition of LTB4 biosynthesis for up to 12 hours. medchemexpress.comclinisciences.com In a rat model where lungs were challenged with a calcium ionophore, fiboflapon inhibited LTB4 production with an ED₅₀ of 0.12 mg/kg. medchemexpress.comclinisciences.com

Table 2: Inhibition of LTB4 Production by this compound

| Assay/Model | Parameter | Value |

| Human Whole Blood | IC₅₀ | 76 nM medchemexpress.commedchemexpress.comclinisciences.comnih.gov |

| Rat Whole Blood (ex vivo) | EC₅₀ | ~7 nM medchemexpress.comclinisciences.com |

| Rat Lung (in vivo) | ED₅₀ | 0.12 mg/kg medchemexpress.comclinisciences.com |

In addition to LTB4, this compound also effectively inhibits the production of cysteinyl leukotrienes (CysLTs). drugbank.comtargetmol.comtargetmol.commedchemexpress.com In a rat lung model challenged with a calcium ionophore, fiboflapon inhibited CysLT production with an ED₅₀ of 0.37 mg/kg. medchemexpress.comclinisciences.com Following a single oral dose of 3 mg/kg in rats, the inhibition of CysLTs was measured at 41% after 16 hours. medchemexpress.comclinisciences.com

Table 3: Inhibition of CysLT Production by this compound in Rats

| Parameter | Value |

| ED₅₀ (in vivo, lung) | 0.37 mg/kg medchemexpress.comclinisciences.com |

| Inhibition at 16h (3 mg/kg oral dose) | 41% medchemexpress.comclinisciences.com |

Inhibition of Leukotriene B4 (LTB4) Production

Specificity and Selectivity Profile

This compound is characterized by its high selectivity for FLAP. patsnap.com Further profiling of the compound has shown very little activity against other enzymes in the leukotriene pathway, such as LTA₄ hydrolase and 5-LO itself, with IC₅₀ values of >100 μM and 20 μM, respectively. acs.org It also shows no significant activity against the cyclooxygenase-2 (COX-2) enzyme. acs.org

Fiboflapon's selective action on FLAP distinguishes it from dual 5-LOX/FLAP inhibitors. targetmol.com While dual inhibitors target both the enzyme and the activating protein, fiboflapon's focused mechanism on FLAP provides a specific point of intervention in the leukotriene synthesis pathway. acs.org This selectivity is a key feature of its pharmacological profile, minimizing off-target effects that could arise from inhibiting 5-LOX directly. acs.org

Absence of Direct 5-Lipoxygenase (5-LOX) Inhibition

It is critical to distinguish the mechanism of action of this compound from that of direct 5-LOX inhibitors. This compound does not directly inhibit the 5-LOX enzyme itself. Instead, its inhibitory action is targeted at FLAP, the protein responsible for presenting arachidonic acid to 5-LOX. medchemexpress.commedchemexpress.com By binding to FLAP, this compound prevents the necessary substrate transfer for 5-LOX to carry out its catalytic function, thereby indirectly inhibiting the leukotriene biosynthetic pathway. medchemexpress.commedchemexpress.com

Interaction with Lipid Mediator Pathways

The influence of this compound extends beyond the simple blockade of leukotriene production, impacting the broader network of lipid mediator pathways.

Impact on Arachidonic Acid Metabolism

Arachidonic acid is a polyunsaturated fatty acid that serves as a precursor for a variety of bioactive lipid mediators through different enzymatic pathways. sigmaaldrich.com The primary action of this compound is to inhibit the FLAP-dependent conversion of arachidonic acid into leukotrienes by 5-LOX. medchemexpress.commedchemexpress.com This leads to a significant reduction in the production of pro-inflammatory leukotrienes. clinisciences.com

Differential Effects on Specialized Pro-Resolving Mediators (SPMs) Biosynthesis

Recent research has revealed a more nuanced role for FLAP and its inhibitors in the complex process of inflammation and its resolution. Specialized pro-resolving mediators (SPMs) are a class of lipid mediators derived from polyunsaturated fatty acids that actively promote the resolution of inflammation. nih.gov

Lipoxins are a class of SPMs generated from arachidonic acid through the sequential action of different lipoxygenases, often involving cell-cell interactions. scielo.brcore.ac.ukdovepress.com The biosynthesis of certain lipoxins, such as lipoxin A4 (LXA4), involves the 5-LOX pathway. nih.govresearchgate.net Studies have shown that antagonism of FLAP, including by compounds like fiboflapon, can abolish the formation of lipoxins derived from arachidonic acid. nih.govresearchgate.net This is because the initial 5-LOX-dependent step in their synthesis is blocked. nih.gov

In contrast to its effect on lipoxin formation, FLAP antagonism by fiboflapon has been observed to have a differential impact on the biosynthesis of other SPMs, such as resolvins. Resolvin D5 (RvD5) is a potent pro-resolving mediator derived from docosahexaenoic acid (DHA). mdpi.comcaymanchem.com Intriguingly, studies have demonstrated that while FLAP antagonism suppresses the formation of leukotrienes and lipoxins from arachidonic acid, the levels of resolvin D5 remain unaffected or may even be increased. nih.govresearchgate.net This suggests that the 5-LOX-dependent biosynthesis of RvD5 from DHA can occur independently of FLAP. nih.gov In some cellular contexts, such as M2-monocyte-derived macrophages, FLAP antagonists have been shown to increase the formation of SPMs from DHA, including resolvin D5. nih.govresearchgate.net

Lipoxin Formation Modulation

Molecular Targets Beyond FLAP (if applicable and relevant to academic research)

Current research primarily focuses on the action of this compound as a selective FLAP inhibitor. drugbank.com While comprehensive screening for off-target effects is a standard part of drug development, publicly available academic research has not highlighted significant molecular targets of this compound beyond FLAP that are relevant to its primary pharmacological effects. One study identified fiboflapon as a potential drug targeting the ALOX5AP gene in the context of acquired lymphedema research. patsnap.com

Table of Potency and Efficacy of this compound

| Parameter | Value | Cell/System |

|---|---|---|

| FLAP Binding Potency | 2.9 nM | --- |

| IC50 for LTB4 Inhibition | 76 nM | Human Blood |

| EC50 for LTB4 Inhibition | ~7 nM | Rat Whole Blood (ex vivo) |

| ED50 for LTB4 Inhibition | 0.12 mg/kg | Rat Lungs (in vivo) |

| ED50 for CysLT Inhibition | 0.37 mg/kg | Rat Lungs (in vivo) |

Data compiled from sources fishersci.atchemondis.comclinisciences.com

Interactive Data Table: Effect of Fiboflapon on Lipid Mediators

| Lipid Mediator Class | Precursor | Effect of Fiboflapon | Rationale |

|---|---|---|---|

| Leukotrienes | Arachidonic Acid | Inhibition | Blocks FLAP-dependent 5-LOX activity |

| Lipoxins | Arachidonic Acid | Inhibition | Blocks FLAP-dependent 5-LOX activity required for synthesis |

Exploration of Off-Target Interactions in Cellular Models

This compound is recognized principally as a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). fishersci.atbiosynth.combiochempartner.comclinisciences.com This high selectivity is a key characteristic, suggesting that the compound's activity is primarily directed towards its intended target, thereby minimizing interactions with other cellular proteins. The development and preclinical assessment of such compounds typically involve evaluations to confirm their specificity and rule out significant off-target activities. researchgate.net

While comprehensive studies dedicated solely to the off-target profile of fiboflapon in cellular models are not extensively detailed in the public domain, some research provides insights into its genetic and molecular interactions in a broader biological context. For instance, a study utilizing transcriptome profiling in a mouse model of acquired lymphedema identified differentially expressed genes associated with the condition. patsnap.com In this analysis, fiboflapon was identified as a drug that targets the ALOX5AP (Arachidonate 5-Lipoxygenase Activating Protein) gene. patsnap.com Although ALOX5AP is the gene encoding its primary target, FLAP, this type of transcriptomic analysis in a disease model represents an approach to understanding the drug's broader biological impact and target engagement within a complex cellular environment. patsnap.commdpi.com The focus on ALOX5AP in this context reinforces the compound's primary mechanism of action rather than revealing significant novel off-target interactions. patsnap.com

The characterization of fiboflapon as a selective inhibitor implies that during its development, it was likely screened against a panel of other receptors and enzymes to ensure its specific action on the FLAP pathway. biosynth.comclinisciences.comresearchgate.net

Predicted Affinities to Other Viral Proteins (e.g., SARS-CoV-2 PLpro)

In the search for repurposable drugs to combat the COVID-19 pandemic, computational methods have been employed to predict the binding affinities of existing drugs to SARS-CoV-2 proteins. nih.gov this compound was among the compounds evaluated in these in silico studies.

A study using a multi-task deep learning model, which was fine-tuned with data from drugs known to inhibit SARS-CoV-2 in vitro, predicted potential interactions between commercially available drugs and viral proteins. nih.govnih.govresearchgate.net This model predicted that this compound, an anti-inflammatory drug investigated for asthma, could possess a binding affinity for the SARS-CoV-2 papain-like protease (PLpro). nih.govresearchgate.net The papain-like protease is a critical enzyme for viral replication and for dismantling host immune responses, making it a significant antiviral drug target. mdpi.comfrontiersin.orgarchivesofmedicalscience.com The predicted binding affinity (Kd) for this interaction was estimated to be 197.63 nM. nih.govresearchgate.net This computational finding suggests that this compound may have a secondary, off-target interaction with this specific viral protein, although this prediction requires experimental validation.

Data Table: Predicted Affinity of this compound for SARS-CoV-2 PLpro

| Compound | Viral Target | Predicted Affinity (Kd) | Method |

| This compound | SARS-CoV-2 Papain-Like Protease (PLpro) | 197.63 nM nih.govresearchgate.net | Multi-Task Deep Learning Model nih.govresearchgate.net |

Preclinical Research and in Vivo Studies

Animal Models of Inflammation and Respiratory Diseases.medchemexpress.comdrugbank.comncats.iomedchemexpress.cnresearchgate.netresearchgate.netmdpi.com

Fiboflapon sodium, also known as GSK2190915 or AM-803, has demonstrated anti-inflammatory properties in various animal models. medchemexpress.comdrugbank.commedchemexpress.cnresearchgate.netresearchgate.net It is an inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is crucial for the synthesis of leukotrienes, potent inflammatory mediators. drugbank.comtargetmol.com The compound's ability to mitigate inflammatory responses makes it a subject of investigation for diseases like asthma and other inflammatory disorders. drugbank.combiosynth.com

In rodent models of acute inflammation, this compound has shown the ability to dose-dependently reduce the production of leukotriene B4 (LTB4) and cysteinyl leukotrienes (CysLTs). targetmol.commedchemexpress.com These lipid mediators are key players in initiating and amplifying inflammatory responses.

Studies in rodent models have demonstrated that this compound can reduce plasma protein extravasation, a hallmark of acute inflammation where plasma leaks from blood vessels into the surrounding tissue. targetmol.commedchemexpress.comglpbio.com In a model where acute inflammation was induced by intraperitoneal injection of yeast glucan or zymosan, this compound dose-dependently inhibited this vascular leakage. targetmol.commedchemexpress.comglpbio.com This effect is attributed to its inhibition of leukotriene synthesis, which are known to increase vascular permeability. targetmol.commedchemexpress.com

This compound has been shown to modulate the influx of neutrophils, a type of white blood cell that is recruited to sites of inflammation. targetmol.commedchemexpress.com In rodent models of peritonitis induced by zymosan, the compound dose-dependently reduced the accumulation of neutrophils in the peritoneal cavity. targetmol.commedchemexpress.comglpbio.com By inhibiting LTB4, a potent chemoattractant for neutrophils, this compound interferes with a key step in the inflammatory cascade. biosynth.comacs.org

Research has shown that this compound can increase the survival time of mice subjected to a lethal intravenous injection of platelet-activating factor (PAF), a potent inflammatory mediator. targetmol.commedchemexpress.comglpbio.com The protective effect observed was comparable to that of an inhibitor of both 5-lipoxygenase (5-LO) and LTA4 hydrolase, and superior to a leukotriene CysLT1 receptor antagonist. researchgate.net

| Inflammatory Challenge | Effect of this compound | Reference |

| Zymosan-induced peritonitis | Dose-dependent reduction of plasma protein extravasation and neutrophil influx. targetmol.commedchemexpress.comglpbio.com | targetmol.commedchemexpress.comglpbio.com |

| Lethal PAF injection | Increased survival time in mice. targetmol.commedchemexpress.comglpbio.com | targetmol.commedchemexpress.comglpbio.com |

In rodent bronchoalveolar lavage (BAL) models, which are used to study airway inflammation, this compound has demonstrated prolonged pharmacological effects. targetmol.commedchemexpress.comclinisciences.com This experimental procedure allows for the collection and analysis of cells and soluble components from the lower respiratory tract. nih.gov In a model of chronic lung inflammation using ovalbumin-sensitized and -challenged mice, a related FLAP inhibitor, AM103, was shown to reduce the levels of eosinophil peroxidase, CysLTs, and interleukin-5 in the BAL fluid. researchgate.net Furthermore, studies with LTA4H inhibitors, which act downstream of FLAP, have shown a reduction in neutrophilia in the BAL fluid of a mouse model of allergic airway inflammation. rsc.org

When rat lungs were challenged in vivo with a calcium ionophore, this compound inhibited the production of LTB4 and CysLTs with ED50 values of 0.12 mg/kg and 0.37 mg/kg, respectively. targetmol.commedchemexpress.com Sixteen hours after a single oral administration, the inhibition of LTB4 and CysLTs was 86% and 41%, respectively. targetmol.commedchemexpress.com

| Parameter | Effect of this compound | ED50 / Inhibition | Reference |

| LTB4 production (in vivo calcium ionophore challenge) | Inhibition | ED50: 0.12 mg/kg | targetmol.commedchemexpress.com |

| CysLT production (in vivo calcium ionophore challenge) | Inhibition | ED50: 0.37 mg/kg | targetmol.commedchemexpress.com |

| LTB4 inhibition (16h post-dose) | Sustained Inhibition | 86% | targetmol.commedchemexpress.com |

| CysLT inhibition (16h post-dose) | Sustained Inhibition | 41% | targetmol.commedchemexpress.com |

The potential therapeutic effects of this compound have been investigated in rodent models of asthma. biosynth.com As leukotrienes are known to be key mediators in the pathophysiology of asthma, causing bronchoconstriction, mucus secretion, and airway inflammation, inhibiting their synthesis is a logical therapeutic strategy. drugbank.comresearchgate.net While specific data on this compound in asthmatic rodent models is part of broader preclinical evaluations, the demonstrated efficacy of FLAP inhibitors in reducing airway inflammation and hyperresponsiveness in such models supports its investigation for asthma treatment. researchgate.netresearchgate.net For instance, a related FLAP inhibitor, AM103, was effective in a mouse model of chronic lung inflammation, which has relevance to asthma. researchgate.net

Modulation of Neutrophil Influx

Rodent Bronchoalveolar Lavage (BAL) Models of Airway Inflammation

Pharmacodynamic Profile in Preclinical Species

The pharmacodynamic properties of this compound have been primarily assessed through its ability to inhibit the biosynthesis of leukotrienes, which are key mediators of inflammation. researchgate.net

In preclinical studies, this compound demonstrated a robust and sustained inhibitory effect on leukotriene B4 (LTB4) biosynthesis in whole blood. medchemexpress.comtargetmol.comclinisciences.com Oral administration to rats resulted in a significant and prolonged reduction of LTB4 production when challenged ex vivo with a calcium ionophore. medchemexpress.comglpbio.com This inhibition highlights the compound's ability to effectively target the FLAP pathway. medchemexpress.comtargetmol.comclinisciences.com

Table 1: Ex Vivo Inhibition of LTB4 Biosynthesis in Rats

| Parameter | Value |

| Inhibition | >90% for up to 12 hours |

| EC50 | ~7 nM |

This table summarizes the sustained inhibitory effect of this compound on LTB4 biosynthesis in rat whole blood following oral administration. medchemexpress.comtargetmol.comclinisciences.comglpbio.com

The extended pharmacodynamic effect of this compound was further evidenced in a rodent bronchoalveolar lavage (BAL) model. medchemexpress.comtargetmol.comglpbio.comresearchgate.net In this model, the compound effectively inhibited the in vivo production of both LTB4 and cysteinyl leukotrienes (CysLTs) in the lungs of rats challenged with a calcium ionophore. medchemexpress.comtargetmol.comglpbio.com The long-lasting action of a single oral dose underscores its potential for less frequent dosing regimens.

Sixteen hours after a single oral administration, significant inhibition of both LTB4 and CysLTs was still observed, demonstrating a prolonged duration of action. medchemexpress.comtargetmol.comclinisciences.comglpbio.com

Table 2: In Vivo Inhibition of Leukotriene Production in Rat Lungs

| Leukotriene | ED50 | Inhibition at 16 hours (3 mg/kg dose) |

| LTB4 | 0.12 mg/kg | 86% |

| CysLTs | 0.37 mg/kg | 41% |

This table presents the in vivo efficacy of this compound in inhibiting LTB4 and CysLTs production in a rat lung model. medchemexpress.comtargetmol.comclinisciences.comglpbio.com

Sustained Inhibition of Leukotriene Biosynthesis Ex Vivo

Toxicological Assessments in Preclinical Development

Preclinical toxicological evaluations in both rats and dogs have indicated that this compound has an excellent safety profile. medchemexpress.comtargetmol.comglpbio.comresearchgate.net These comprehensive studies are a critical component of the drug development process, ensuring the compound's suitability for further investigation in human clinical trials. researchgate.net The favorable preclinical toxicology data supported the progression of this compound into clinical development phases. researchgate.net

Clinical Research of Fiboflapon Sodium

Clinical Trial Landscape

The clinical development of fiboflapon sodium has encompassed a range of studies to determine its efficacy and mechanism of action in various conditions. medchemexpress.compatsnap.com

Overview of Completed and Discontinued Trials

Interactive Table: Overview of Selected this compound Clinical Trials

| Study ID | Phase | Status | Sponsor | Condition |

|---|---|---|---|---|

| NCT00955383 | Phase 1 | Completed | GlaxoSmithKline | Healthy Japanese Subjects |

| NCT00812929 | Phase 2 | Completed | GlaxoSmithKline | Exercise-Induced Asthma |

| NCT00812773 | Phase 2 | Completed | GlaxoSmithKline | Mild Asthma |

| NCT01471665 | Phase 2 | Completed | GlaxoSmithKline | Neutrophilic Asthma |

| NCT01286844 | Phase 2 | Withdrawn | GlaxoSmithKline | Pediatric Asthma |

| NCT01411111 | Phase 1 | Completed | GlaxoSmithKline | Drug-Drug Interaction |

Therapeutic Areas Investigated (e.g., Asthma, Inflammatory Disorders)

The primary therapeutic area of investigation for this compound has been asthma. medpath.comdrugbank.com Clinical trials have explored its use in various asthma populations, including those with mild asthma, exercise-induced asthma, and neutrophilic asthma. patsnap.commedpath.comdrugbank.com Beyond asthma, the compound has been considered for other inflammatory diseases due to its mechanism of action as a 5-lipoxygenase-activating protein (FLAP) inhibitor, which is involved in the inflammatory cascade. patsnap.combiosynth.comresearchgate.net There is also research suggesting its potential relevance in conditions like acquired lymphedema, where inflammatory processes are key. patsnap.com

Phase I Clinical Studies

Phase I trials are the first step in human testing and are primarily designed to assess the safety, tolerability, and pharmacokinetic properties of a new drug. quanticate.comclinicaltrials.gov

Pharmacokinetic Characterization in Healthy Subjects

A Phase I study, NCT00955383, was conducted to evaluate the safety and pharmacokinetics of this compound in healthy Japanese subjects. medpath.com These types of studies typically involve administering single and sometimes multiple ascending doses of the compound to a small group of volunteers to understand how the drug is absorbed, distributed, metabolized, and excreted by the body. quanticate.comnih.govijfs.ir The data from such studies are crucial for determining appropriate dosing for later phase trials. nih.govjnanatx.com While specific pharmacokinetic data from the this compound trials are not publicly detailed, the completion of these studies indicates that a profile was established. medpath.com

Investigation of Potential Drug-Drug Interactions

Understanding how a new drug interacts with other medications is a critical aspect of its clinical development. geekymedics.com A specific Phase I trial, NCT01411111, was designed as an open-label, sequential, single-cohort, repeat-dose study to investigate the potential interaction of this compound on the pharmacokinetics of rosuvastatin in healthy adult subjects. patsnap.com This type of study is important because many patients who might be prescribed a new drug are often taking other medications, and interactions can alter the efficacy or safety of either drug. ebsco.com

Phase II Clinical Studies

Following the initial safety and pharmacokinetic assessments in Phase I, Phase II studies are designed to evaluate the drug's effectiveness in patients with the target condition and to continue monitoring its safety. clinicaltrials.gov this compound advanced to Phase II clinical trials for the treatment of asthma. medchemexpress.comdrugbank.com These studies were conducted in several countries, including the USA, United Kingdom, Canada, Poland, Bulgaria, and Ukraine.

Several Phase II trials have been completed, investigating this compound's efficacy in different asthma contexts:

NCT00812773: This study evaluated the drug in subjects with mild asthma. medpath.comdrugbank.com

NCT00812929: This trial focused on volunteers who develop asthma following exercise. patsnap.commedpath.comdrugbank.com

NCT01471665: This was a randomized, double-blind, placebo-controlled, cross-over study to assess the effect of repeat doses of this compound as an add-on therapy on the percentage of neutrophils in induced sputum in asthmatic patients with elevated sputum neutrophils. patsnap.com

These trials aimed to provide evidence of the drug's clinical benefit in specific patient populations. patsnap.comdrugbank.com Despite the completion of these Phase II trials, the development of this compound was ultimately discontinued. patsnap.comastrazeneca.com

Efficacy in Specific Patient Populations (e.g., Asthmatic Patients)

Clinical trials were conducted to evaluate the efficacy of this compound as a potential treatment for asthma. hoelzel-biotech.com These studies aimed to assess its effectiveness in various patient groups, including those with mild asthma and those with elevated sputum neutrophils. patsnap.commedpath.com

One key study was a randomized, double-blind, placebo-controlled, cross-over trial designed to evaluate the effect of repeat doses of GSK2190915 as an add-on therapy. patsnap.com The primary focus was on the percentage of neutrophils in the induced sputum of asthmatic patients who already had elevated levels of these inflammatory cells. patsnap.com Another trial investigated the efficacy of this compound in volunteers who develop asthma following exercise. medpath.com

A Phase 2 dose-ranging study was also conducted to evaluate the efficacy and safety of adding this compound to low-dose inhaled corticosteroid treatment in asthmatic subjects aged 12 years and older. drugbank.com Furthermore, a study compared the effects of adding this compound to a combination therapy of fluticasone propionate and salmeterol, versus adding montelukast or a placebo. patsnap.comdrugbank.com

While specific efficacy data from these trials is not publicly available, the progression to Phase 2 suggests some level of therapeutic potential was observed in earlier stages. patsnap.comdrugbank.com

Table 1: Overview of Selected this compound Clinical Trials in Asthma

| Study Identifier | Phase | Patient Population | Intervention | Primary Outcome Focus | Status |

| NCT01471665 | 2 | Asthmatic patients with elevated sputum neutrophils | GSK2190915 as add-on therapy | Percentage of neutrophils in induced sputum | Completed |

| NCT00812929 | 2 | Volunteers who develop asthma following exercise | GSK2190915 | Not specified | Completed |

| NCT01248975 | 2 | Asthmatic subjects (≥12 years) on low-dose inhaled corticosteroids | GSK2190915 vs. Montelukast vs. Placebo, added to Fluticasone/Salmeterol | Not specified | Completed |

| NCT00812773 | 2 | Subjects with mild asthma | GSK2190915 | Not specified | Completed |

Evaluation of Pharmacodynamic Markers in Clinical Settings

Pharmacodynamic (PD) markers are crucial in clinical trials to provide evidence of a drug's biological activity and to inform dose selection. nih.gov For this compound, a key pharmacodynamic effect is the inhibition of leukotriene B4 (LTB4) biosynthesis. medchemexpress.com

In preclinical studies, oral administration of fiboflapon in rats led to a sustained, dose-dependent inhibition of LTB4 in ex vivo ionophore-challenged whole blood, with over 90% inhibition lasting for up to 12 hours. It also inhibited the production of both LTB4 and cysteinyl leukotrienes (CysLTs) in the lungs of rats. medchemexpress.com

In the clinical setting, the evaluation of such PD markers would have been essential. europa.eu While specific data from human trials is limited, the primary mechanism of action of fiboflapon as a FLAP inhibitor suggests that the key PD markers would be the levels of LTB4 and other leukotrienes in biological fluids such as blood, urine, or sputum. medchemexpress.comebi.ac.uk The measurement of these markers would help to confirm that the drug is engaging its target and exerting the expected biological effect in patients. nih.goveuropa.eu The use of sensitive and precise PD markers is recommended to detect even small differences in drug effects. europa.eu

Cross-over Study Designs

Several of the clinical trials for this compound utilized a cross-over study design. patsnap.com In a cross-over trial, each participant receives all the treatments being investigated in a sequential order. nih.gov For example, a patient might receive this compound for a certain period, followed by a "washout" period to eliminate the drug from their system, and then receive a placebo for a similar duration, or vice-versa. plos.org

This design is particularly advantageous as it allows for within-subject comparisons, meaning each participant serves as their own control. nih.gov This can reduce the impact of inter-individual variability and often requires a smaller sample size compared to parallel-group studies. nih.gov

A notable example is the randomized, double-blind, placebo-controlled, cross-over study (NCT01471665) in asthmatic patients. patsnap.com Another was a three-treatment, three-period cross-over study (NCT01248975) comparing this compound with montelukast and a placebo. patsnap.com The use of a washout period between treatment phases is a critical component of this design to minimize the "carryover effect," where the effects of the first treatment might persist and influence the outcomes of the subsequent treatment. plos.org

Challenges and Reasons for Discontinuation in Clinical Development

The discontinuation highlights the inherent challenges and high attrition rates in pharmaceutical research and development. drugbank.com Even promising compounds that show potent activity in preclinical and early clinical phases may fail to demonstrate the required efficacy and safety profile in larger, more definitive clinical trials.

Therapeutic Potential and Translational Research

Role in Modulating Inflammatory and Immune Responses

Fiboflapon sodium exerts its effects by targeting the 5-lipoxygenase-activating protein (FLAP), a crucial component in the biosynthesis of leukotrienes. medchemexpress.comdrugbank.com Leukotrienes are potent lipid mediators that play a significant role in orchestrating inflammatory and immune responses. nih.gov By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, including leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils. medchemexpress.combiosynth.com This mechanism of action underlies its ability to modulate the body's inflammatory cascade.

The sodium component of the compound is also recognized as a potential modulator of immune cell function. nih.gov Immune cells, such as macrophages and various T cell subsets, are found in sodium-rich microenvironments within the body, and sodium levels can influence their activity. nih.gov Depending on the inflammatory context, sodium can either enhance protective immunity or contribute to immune dysregulation. nih.gov

Research has shown that in acute inflammation models, this compound can dose-dependently reduce the production of LTB4 and cysteinyl leukotrienes (CysLTs). medchemexpress.comtargetmol.com This leads to a decrease in plasma protein extravasation and neutrophil influx, key events in the inflammatory process. medchemexpress.comtargetmol.com The modulation of the immune system is a key aspect of its therapeutic potential, as excessive or dysregulated immune responses are hallmarks of many chronic diseases. greywolftherapeutics.commdpi.com

Table 1: Effects of this compound on Inflammatory and Immune Markers

| Marker | Effect of this compound | Reference |

|---|---|---|

| Leukotriene B4 (LTB4) | Inhibition of production | medchemexpress.commedchemexpress.comtargetmol.com |

| Cysteinyl Leukotrienes (CysLTs) | Inhibition of production | medchemexpress.comtargetmol.com |

| Neutrophil Influx | Reduction | medchemexpress.comtargetmol.com |

| Plasma Protein Extravasation | Reduction | medchemexpress.comtargetmol.com |

Potential Applications Beyond Asthma

While initially investigated for asthma due to the role of leukotrienes in the disease, the therapeutic potential of this compound extends to a range of other conditions characterized by inflammation and immune dysregulation. drugbank.comdrugbank.comnih.gov

Investigated for Unspecified Inflammatory Disorders

The fundamental mechanism of this compound, inhibiting a key protein in the leukotriene pathway, makes it a candidate for a variety of inflammatory disorders. medchemexpress.comdrugbank.com Leukotrienes are implicated in the pathophysiology of numerous inflammatory conditions, suggesting that a broad-spectrum leukotriene synthesis inhibitor like this compound could have wide-ranging therapeutic applications. nih.gov

Potential in Acquired Lymphedema Research (targeting ALOX5AP gene)

Recent research has identified fiboflapon as a potential drug for acquired lymphedema. patsnap.comresearchgate.net This condition, often a complication of cancer treatment, is characterized by swelling due to impaired lymphatic drainage. researchgate.net A comprehensive analysis of gene expression in an acquired lymphedema model identified the arachidonate 5-lipoxygenase-activating protein (ALOX5AP) gene as a significant target. patsnap.com this compound specifically targets the protein encoded by this gene, suggesting a potential therapeutic avenue for this condition. patsnap.comresearchgate.net

Implications for COVID-19 Research (predicted affinity to PLpro)

In the context of the COVID-19 pandemic, computational studies have explored the potential of existing drugs to target SARS-CoV-2. One such study predicted that this compound has a potential affinity for the papain-like protease (PLpro) of the virus. nih.govresearchgate.net PLpro is an essential enzyme for viral replication and also plays a role in dysregulating the host's immune response. frontiersin.orgnih.gov The predicted binding affinity of this compound to PLpro suggests it could be a candidate for further investigation as a potential therapeutic agent for COVID-19. nih.govresearchgate.net

Potential in B-Cell Lymphoma Research (inhibition of 5-LOX)

Research into B-cell lymphomas, such as mantle cell lymphoma (MCL), has revealed a crucial role for the 5-lipoxygenase (5-LOX) pathway in the migration and adherence of cancer cells. patsnap.com Human B-lymphocytes express both 5-LOX and its activating protein, FLAP. amegroups.org Studies have shown that inhibiting this pathway with FLAP inhibitors, like this compound, can significantly reduce the migration and adherence of MCL cells. patsnap.comamegroups.org This suggests that targeting the 5-LOX pathway could represent a novel therapeutic strategy for certain types of B-cell lymphomas. patsnap.comamegroups.org

Gastric Cancer Research (targeting ALOX5AP)

The gene targeted by this compound, ALOX5AP, has also been implicated in gastric cancer. zfin.org While direct research on this compound in gastric cancer is not extensive, the link between its target and the disease suggests a potential area for future investigation. The tumor microenvironment in gastric cancer, which includes cancer-associated fibroblasts, plays a role in chemoresistance, and understanding the molecular pathways involved is crucial for developing new therapies. nih.gov

Table 2: Potential Therapeutic Applications of this compound

| Condition | Mechanism/Target | Supporting Evidence | Reference |

|---|---|---|---|

| Unspecified Inflammatory Disorders | Broad-spectrum leukotriene synthesis inhibition | Inhibition of a key inflammatory pathway | medchemexpress.comdrugbank.comnih.gov |

| Acquired Lymphedema | Targeting the ALOX5AP gene | Identified as a potential drug in a lymphedema model | patsnap.comresearchgate.net |

| COVID-19 | Predicted affinity to SARS-CoV-2 PLpro | Computational drug repurposing studies | nih.govresearchgate.net |

| B-Cell Lymphoma | Inhibition of the 5-LOX pathway | Reduced migration and adherence of lymphoma cells | patsnap.comamegroups.org |

| Gastric Cancer | ALOX5AP gene implicated in the disease | Potential for future investigation | zfin.org |

Biomarkers for Response and Disease Progression

The identification of reliable biomarkers is crucial for assessing the therapeutic response to this compound and for monitoring the progression of inflammatory diseases. As a 5-lipoxygenase-activating protein (FLAP) inhibitor, this compound's mechanism of action is centered on the leukotriene pathway. acs.org Consequently, biomarkers associated with this pathway are of primary interest for determining target engagement and pharmacodynamic effects. Research into FLAP inhibitors has identified several key biomarkers that can be measured to evaluate treatment efficacy and understand disease modulation. e-b-f.eunih.gov

Key biomarkers for assessing the activity of FLAP inhibitors include direct measures of the leukotriene pathway and broader inflammatory markers. Leukotriene B4 (LTB4) and urinary leukotriene E4 (uLTE4) are direct products of the 5-lipoxygenase (5-LO) pathway and serve as sensitive indicators of FLAP inhibition. e-b-f.eunih.gov Downstream markers of inflammation, such as myeloperoxidase (MPO) and C-reactive protein (CRP), have also been evaluated in clinical studies of FLAP inhibitors to understand their broader anti-inflammatory effects. nih.gov

Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils, LTB4 is a key mediator of inflammation. ki.seresearchgate.net Inhibition of FLAP is expected to decrease the production of LTB4. Clinical studies with various FLAP inhibitors have consistently measured LTB4 levels in the blood to confirm target engagement and assess pharmacodynamic activity. nih.gov For instance, dose-dependent inhibition of LTB4 production has been observed with the FLAP inhibitor GSK2190915. nih.gov Similarly, treatment with DG-031 resulted in a significant reduction in LTB4 production. nih.gov

Urinary Leukotriene E4 (uLTE4): As a stable metabolite of the cysteinyl leukotrienes (CysLTs), uLTE4 serves as a non-invasive biomarker of total body CysLT production. researchgate.netnih.gov CysLTs are involved in bronchoconstriction and eosinophil recruitment, making uLTE4 a relevant biomarker for respiratory diseases like asthma. mdpi.com Clinical trials of FLAP inhibitors, such as AZD5718 and GSK2190915, have demonstrated near-complete inhibition of uLTE4 excretion, confirming potent inhibition of the leukotriene pathway. nih.govresearchgate.net The measurement of uLTE4 is considered a sensitive method for assaying total body CysLT production and its changes. nih.gov

Myeloperoxidase (MPO): MPO is an enzyme released by neutrophils and is a marker of oxidative stress and inflammation. In a clinical trial involving the FLAP inhibitor DG-031 in patients with a history of myocardial infarction, a significant reduction in MPO levels was observed, suggesting a downstream anti-inflammatory effect beyond direct leukotriene inhibition. nih.gov

C-reactive protein (CRP): CRP is a well-established acute-phase reactant and a general marker of inflammation in the body. narayanahealth.org Studies with the FLAP inhibitor DG-031 showed a reduction in CRP levels, particularly after a washout period, indicating a potential modulatory effect on systemic inflammation. nih.govucl.ac.uk

The table below summarizes findings from clinical trials of various FLAP inhibitors, highlighting the observed changes in key biomarkers.

| Biomarker | FLAP Inhibitor | Study Population | Key Findings | Reference |

| Leukotriene B4 (LTB4) | DG-031 | Myocardial Infarction Patients | Significant reduction of 26% in LTB4 production with 750 mg/d dose. | nih.gov |

| GSK2190915 | Healthy Volunteers | Dose-dependent inhibition of blood LTB4 production; doses ≥150 mg required for 24h inhibition. | nih.gov | |

| AZD5718 | Patients with Coronary Artery Disease | Potent inhibition of LTB4. | acs.org | |

| Urinary Leukotriene E4 (uLTE4) | GSK2190915 | Healthy Volunteers | Near complete inhibition of uLTE4 excretion at doses ≥50 mg. | nih.gov |

| AZD5718 | Patients with recent Myocardial Infarction | Statistically significant reductions of >80% in uLTE4 levels. | researchgate.net | |

| Zileuton (5-LO inhibitor) | Smokers | Marked suppression of urinary LTE4 levels. | aacrjournals.org | |

| Myeloperoxidase (MPO) | DG-031 | Myocardial Infarction Patients | Significant reduction of 12% with 750 mg/d dose. | nih.gov |

| C-reactive protein (CRP) | DG-031 | Myocardial Infarction Patients | Nonsignificant reduction of 16% at 2 weeks; more pronounced reduction of 25% at the end of the washout period. | nih.gov |

Comparative Analysis with Other Flap Inhibitors and Leukotriene Modulators

Comparison of Potency and Efficacy with Contemporaneous FLAP Inhibitors (e.g., Quiflapon, MK-886, Atuliflapon)

The potency of a FLAP inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) in various assays. A lower IC50 value indicates a higher potency, meaning a lower concentration of the compound is required to achieve a 50% inhibition of its target. youtube.com Efficacy refers to the maximum effect a compound can produce. youtube.com For FLAP inhibitors, key measures of potency include their ability to bind to the FLAP protein and their functional capacity to inhibit the production of leukotrienes, such as Leukotriene B4 (LTB4), in cellular systems.

Fiboflapon sodium demonstrates high potency in FLAP binding assays, with a reported IC50 value of approximately 2.9 nM. medchemexpress.commedchemexpress.comtargetmol.commedchemexpress.com In functional assays measuring the inhibition of LTB4 in human whole blood, its IC50 is 76 nM. medchemexpress.commedchemexpress.comtargetmol.commedchemexpress.com

When compared to its contemporaries:

Quiflapon (MK-591) is a highly potent FLAP inhibitor, showing an IC50 of 1.6 nM in a FLAP binding assay. medchemexpress.commedchemexpress.comncats.ioprobechem.com It is also a potent inhibitor of leukotriene biosynthesis, with an IC50 of 3.1 nM in intact human polymorphonuclear leukocytes (PMNLs). medchemexpress.commedchemexpress.commedchemexpress.com

MK-886 is a well-established, first-generation FLAP inhibitor often used as a reference compound in research. It is less potent in direct FLAP binding, with an IC50 of 30 nM. medchemexpress.comprobechem.commedchemexpress.com However, it effectively inhibits leukotriene biosynthesis in intact leukocytes with an IC50 of 3 nM. medchemexpress.com

Atuliflapon (AZD5718) is a newer generation FLAP inhibitor with high potency, exhibiting an IC50 of 2 nM for FLAP. medchemexpress.com

The following interactive table provides a comparative overview of the reported potencies of these FLAP inhibitors.

| Compound | FLAP Binding IC50 (nM) | Functional Inhibition IC50 (Assay) |

|---|---|---|

| This compound | 2.9 medchemexpress.commedchemexpress.comtargetmol.com | 76 (LTB4 inhibition, human blood) medchemexpress.commedchemexpress.comtargetmol.com |

| Quiflapon | 1.6 medchemexpress.comncats.ioprobechem.com | 3.1 (LTB4 inhibition, human PMNLs) medchemexpress.commedchemexpress.com |

| MK-886 | 30 medchemexpress.comprobechem.com | 3 (Leukotriene biosynthesis, intact leukocytes) medchemexpress.com |

| Atuliflapon | 2 medchemexpress.com | Not specified in provided sources |

Based on these data, Quiflapon shows the highest potency in direct FLAP binding assays, followed closely by Atuliflapon, this compound, and then MK-886. In functional assays within cellular environments, Quiflapon and MK-886 demonstrate very high potency in inhibiting leukotriene synthesis.

Distinctive Profiles and Advantages/Disadvantages in Research Paradigms

Each FLAP inhibitor possesses a unique profile that confers certain advantages and disadvantages within research settings.

This compound (GSK2190915) has been advanced into clinical research for respiratory diseases like asthma. nih.govhodoodo.com Its advantage in research paradigms is its demonstrated relevance in clinical models of asthma, having been shown to attenuate both early and late asthmatic responses to allergens. hodoodo.com One research study in guinea pigs suggested that Fiboflapon may have effects beyond simple leukotriene synthesis inhibition, which could be an area for further investigation. upjs.sk However, a comparative study found it was less efficient than Quiflapon and MK-886 in stimulating the formation of certain lipid mediators derived from the 12/15-lipoxygenase pathway, indicating differential effects among the inhibitors. nih.gov

Quiflapon (MK-591) was initially studied for inflammatory bowel disease, but development for this indication was halted due to a lack of clinical efficacy compared to placebo. ncats.io This represents a disadvantage or a lesson in the translation from preclinical potency to clinical efficacy for certain conditions. However, its high potency has made it a valuable tool, and recent research has repurposed it to investigate its anti-cancer properties, particularly in pancreatic and prostate cancer models. ncats.ionih.gov

MK-886 is a widely used research tool, but it has a significant disadvantage: a known off-target profile. It acts as a non-competitive antagonist of peroxisome proliferator-activated receptor alpha (PPARα) and can inhibit cyclooxygenase (COX) enzymes. selleckchem.comresearchgate.net This lack of selectivity is a major drawback in research, as it can complicate the interpretation of experimental results, making it difficult to attribute observed effects solely to FLAP inhibition. researchgate.net

Atuliflapon (AZD5718) is a more recent, potent, and orally active inhibitor. medchemexpress.com Its advantage is its active clinical development for conditions like coronary artery disease and moderate-to-severe asthma. medchemexpress.comclinicaltrials.euclinicaltrials.eu This provides a strong rationale for its use in translational research models for these diseases. In one study, Atuliflapon was noted to be essentially inactive in stimulating 12/15-LOX product generation, distinguishing its profile from that of MK-886 and Quiflapon. nih.gov

Combination Therapy Research Methodologies

Research into FLAP inhibitors often involves methodologies designed to test their effects in combination with other therapeutic agents, which is a common approach for multifactorial diseases like asthma.

Methodologies for these studies are often rigorous to parse out the effects of the combination. A study involving this compound investigated its addition to standard asthma treatments like an inhaled corticosteroid (ICS) or a combination of an ICS and a long-acting beta-2-agonist (LABA). hodoodo.com Such studies help determine if the FLAP inhibitor provides an additive or synergistic benefit to existing therapies.

Randomized, double-blind, crossover study designs are another important methodology. In this type of study, each participant receives all treatments being compared (e.g., Fiboflapon and a placebo) in a random order, separated by a washout period. clinicalstudydatarequest.com This design is powerful because it allows for within-subject comparisons, reducing variability. A five-way crossover study was used to evaluate the dose-response and duration of action of Fiboflapon in subjects with exercise-induced bronchoconstriction. clinicalstudydatarequest.com

Beyond respiratory diseases, combination therapy methodologies are also applied in other fields. For instance, in oncology research, Quiflapon was studied in combination with the chemotherapy agent gemcitabine to see if it could enhance the induction of apoptosis in pancreatic cancer cells. nih.gov This research highlights the exploration of FLAP inhibitors in combination regimens to target multiple pathways involved in disease progression.

Future Directions and Unanswered Research Questions

Exploring Novel Therapeutic Indications and Repurposing Opportunities

While initially developed for asthma, the mechanism of fiboflapon sodium as a FLAP inhibitor suggests its potential utility in a broader range of inflammatory conditions. nih.gov FLAP is a critical protein in the biosynthesis of leukotrienes, which are potent inflammatory mediators implicated in various diseases. nih.govresearchgate.net

Recent research has identified fiboflapon as a potential therapeutic agent for acquired lymphedema, a common and serious complication following breast cancer surgery. patsnap.com A study analyzing gene expression datasets identified fiboflapon as a drug targeting the ALOX5AP gene, which is associated with the molecular mechanisms of acquired lymphedema. patsnap.com This opens a promising new avenue for repurposing this compound.

Furthermore, computational studies have suggested the potential of this compound in other contexts. For instance, a multi-task deep learning model predicted that this compound could have an affinity for the papain-like protease (PLpro) of SARS-CoV-2, the virus responsible for COVID-19. mdpi.comnih.govnih.gov This suggests a potential, though yet unproven, role in antiviral therapy. Another study identified fiboflapon as a candidate drug for target genes of common microRNAs in certain diseases, highlighting its potential in targeted therapies. researchgate.net

The table below summarizes potential new indications for this compound based on recent research findings.

| Potential Therapeutic Area | Rationale | Research Findings |

| Acquired Lymphedema | Targets the ALOX5AP gene, which is implicated in the pathogenesis of the condition. patsnap.com | Identified as a potential drug in a comprehensive analysis of gene expression datasets related to acquired lymphedema. patsnap.com |

| COVID-19 | Predicted to have an affinity for the papain-like protease (PLpro) of SARS-CoV-2. mdpi.comnih.govnih.gov | In silico studies suggest potential binding to a key viral enzyme. mdpi.comnih.govnih.gov |

| Bipolar Disorder | Identified as a potential medication in a study analyzing chronic stress-related genes in bipolar disorder. aimspress.com | Medication prediction based on network analysis of biomarkers. aimspress.com |

| Cardiovascular Disease | FLAP antagonists have shown potential in chronic artery disease. nih.gov | The general class of FLAP inhibitors is being explored for cardiovascular benefits beyond respiratory applications. researchgate.net |

These findings underscore the importance of continued research to validate these potential new uses for this compound through preclinical and clinical studies.

Investigation of Resistance Mechanisms (if applicable)

Currently, there is limited specific research available on resistance mechanisms to this compound. However, understanding potential resistance is a critical area for future investigation, particularly if the drug sees wider clinical use. Research into resistance mechanisms for other therapeutics, such as antimalarials and antibiotics, provides a framework for how such studies could be approached for this compound. anu.edu.auplos.org

Future research should focus on:

Identifying genetic mutations: Investigating whether mutations in the ALOX5AP gene, which encodes FLAP, could lead to reduced binding affinity of this compound. upjs.sk

Exploring cellular mechanisms: Studying potential cellular adaptations that could bypass the effects of FLAP inhibition.

Long-term clinical monitoring: Analyzing data from long-term clinical trials to identify any emergence of reduced efficacy over time.

Advanced Computational Modeling and In Silico Studies

Advanced computational modeling and in silico studies have already proven valuable in identifying potential new applications for this compound. researchgate.net These methods can accelerate drug discovery and provide insights into molecular interactions that are difficult to observe experimentally.

Future in silico research on this compound could include:

Molecular Docking and Dynamics: Performing more detailed molecular docking and dynamics simulations to refine the understanding of how this compound binds to FLAP and other potential targets. mdpi.comresearchgate.net This can help in the rational design of more potent and selective inhibitors.

Virtual Screening: Utilizing virtual screening of large compound libraries to identify other molecules with similar or complementary activity to this compound. researchgate.net

Systems Biology Approaches: Employing systems biology models to predict the broader effects of this compound on cellular pathways and networks, potentially revealing new therapeutic opportunities or off-target effects.

A study utilizing a multi-task deep learning model predicted the binding affinity of this compound to the papain-like protease (PLpro) of SARS-CoV-2 with a Kd of 197.63 nM. mdpi.comnih.gov This exemplifies the power of computational methods to generate novel hypotheses for further experimental validation.

Development of Novel this compound Derivatives

The development of novel derivatives of this compound represents a promising strategy to enhance its therapeutic properties. By modifying the chemical structure of fiboflapon, it may be possible to improve its potency, selectivity, pharmacokinetic profile, and patentability. nih.gov

Research in this area could focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the fiboflapon molecule to understand how these changes affect its activity. nih.gov For example, a study on indole derivatives, the class of compounds to which fiboflapon belongs, explored how different substitutions influenced FLAP binding and activity in whole blood. nih.gov

Targeted Modifications: Designing derivatives that specifically target certain tissues or cell types to maximize therapeutic effects and minimize potential side effects.

Scaffold Hopping: Exploring entirely new chemical scaffolds that mimic the binding mode of fiboflapon to FLAP, potentially leading to the discovery of novel classes of inhibitors. nih.gov Recent research on 1,2,4-triazole derivatives as FLAP antagonists highlights the potential of exploring new chemical platforms. nih.govacs.org

The development of new FLAP inhibitors with distinct chemical structures remains an active area of research, with the goal of identifying compounds with superior drug-like properties. researchgate.net

Pharmacogenomics Research in Relation to this compound Response

Pharmacogenomics, the study of how genes affect a person's response to drugs, is a critical component of personalized medicine. diabetes.org For this compound, pharmacogenomic research could help to identify patients who are most likely to benefit from the treatment and those who may be at risk for adverse effects.

Future research in this area should aim to:

Identify Genetic Variants: Investigate whether genetic variations in the ALOX5AP gene or other genes in the leukotriene synthesis pathway influence an individual's response to this compound.

Correlate Genotype with Clinical Outcomes: Conduct studies that correlate patients' genetic profiles with their clinical responses in terms of efficacy and safety.

Develop Diagnostic Biomarkers: Identify genetic biomarkers that can be used to predict a patient's response to this compound, allowing for more tailored treatment strategies.

While specific pharmacogenomic studies on this compound are not yet widely published, the principles of this field are being applied to other drugs and diseases, providing a roadmap for future investigations. diabetes.orgrug.nl

Conclusion

Summary of Fiboflapon Sodium's Academic Contributions

This compound has made significant academic contributions as a potent and selective research tool. It has enabled detailed investigations into the function of 5-lipoxygenase-activating protein (FLAP) and the broader role of the leukotriene pathway in inflammation. medchemexpress.comncats.io Its use in both in vitro and in vivo models has helped to clarify the consequences of FLAP inhibition. medchemexpress.comprobechem.com The compound has also been noted in research related to cystic fibrosis and has been identified as a potential agent in computational studies for other diseases. mdpi.commdpi.com

Implications for Future Research in FLAP Inhibition

The development and study of this compound, although discontinued for clinical use, provides valuable insights for future research into FLAP inhibitors. patsnap.comacs.org The high potency and selectivity demonstrated by fiboflapon set a benchmark for the development of new compounds. medchemexpress.comnih.gov Understanding the structure-activity relationships of indole-based inhibitors like fiboflapon can guide the design of next-generation FLAP antagonists with potentially improved properties. nih.gov The exploration of FLAP inhibitors continues to be a promising area for developing novel anti-inflammatory therapies. patsnap.com

Broader Impact on Understanding Leukotriene Biology

The study of this compound has had a broader impact on the understanding of leukotriene biology. It has reinforced the central role of FLAP as a gatekeeper for leukotriene synthesis, distinct from the enzymes that directly catalyze the biochemical reactions. nih.gov This has highlighted FLAP as a key regulatory point and an attractive target for therapeutic intervention in diseases where leukotrienes are major pathological drivers, such as asthma and other inflammatory conditions. biosynth.comnih.gov Research with fiboflapon has contributed to the body of knowledge that differentiates the roles of various components in the complex arachidonic acid cascade. caymanchem.com

Table of Compound Names

| Compound Name |

|---|

| 5-hydroperoxyeicosatetraenoic acid (5-HPETE) |

| Arachidonic acid |

| Atuliflapon |

| Fiboflapon |

| This compound |

| GSK2190915 |

| Leukotriene A4 (LTA4) |

| Leukotriene B4 (LTB4) |

| MK-886 |

| Quiflapon |

| Veliflapon |

Q & A

Q. What is the molecular mechanism of Fiboflapon sodium as a FLAP inhibitor, and how should this inform experimental design in preclinical inflammation studies?

this compound inhibits 5-lipoxygenase-activating protein (FLAP) with a binding IC50 of 2.9 nM, blocking the biosynthesis of leukotrienes (LTB4 and CysLTs) . To study this mechanism:

- Experimental Design : Use calcium ionophore-challenged rodent models (e.g., mouse BAL models) to measure LT inhibition. Include dose-response curves (e.g., ED50 values: 0.12 mg/kg for LTB4, 0.37 mg/kg for CysLTs) and time-course analyses (e.g., 12-hour post-administration efficacy checks) .

- Controls : Compare with FLAP-negative models or co-administer competitive inhibitors to validate specificity.

Q. How can researchers ensure reproducibility in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles across species?

Preclinical PK/PD studies in rats and dogs show prolonged efficacy (e.g., >90% LT inhibition at 1 mg/kg for 12 hours) . For reproducibility:

- Methodology : Standardize administration routes (oral preferred), use LC-MS/MS for plasma concentration monitoring, and align sampling intervals with reported half-lives.

- Species-Specific Adjustments : Adjust doses based on metabolic scaling (e.g., allometric principles) and validate biomarker endpoints (e.g., BAL fluid LTB4 levels).

Advanced Research Questions

Q. What methodological strategies resolve contradictions in this compound’s efficacy data across different inflammation models?

Discrepancies in LT inhibition (e.g., 86% vs. 41% for LTB4/CysLTs in mice at 3 mg/kg) may stem from:

- Model Variability : Differences in challenge agents (e.g., yeast vs. PAF) or immune cell activation states.

- Resolution Approach :

- Conduct meta-analyses of existing data to identify confounding variables (e.g., dosing schedules, model genetics).

- Use multi-omics approaches (e.g., transcriptomics/proteomics) to map FLAP pathway modulation in divergent models.

Q. How can researchers optimize this compound’s therapeutic window in chronic inflammatory disease models?

Key considerations:

- Toxicity Profiling : Reference pre-clinical toxicology data from rats/dogs to define no-observed-adverse-effect levels (NOAELs).

- Protocol Refinement : Implement staggered dosing (e.g., 1 mg/kg daily vs. 3 mg/kg weekly) and monitor off-target effects (e.g., liver enzymes, neutrophil counts).

- Data Tools : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling software to simulate long-term exposure scenarios .

Q. What advanced techniques validate this compound’s target engagement in complex biological systems?

- Biochemical Assays : Radioligand binding assays with FLAP-overexpressing cell lines to confirm IC50 consistency.

- Imaging : PET tracers or fluorescent probes to visualize FLAP inhibition in vivo.

- CRISPR/Cas9 : Generate FLAP-knockout models to isolate compound-specific effects .

Data Analysis & Reporting

Q. How should researchers handle large datasets from this compound’s multi-parametric inflammation studies?

- Data Structuring : Organize results into relational databases (e.g., LT levels, neutrophil counts, plasma protein leakage) with time-stamped entries.

- Statistical Tools : Apply mixed-effects models to account for intra-subject variability in longitudinal studies.

- Supplementary Material : Archive raw data (e.g., HPLC chromatograms, flow cytometry files) in FAIR-aligned repositories .

Q. What are best practices for reconciling in vitro and in vivo data discrepancies in this compound studies?

- Cross-Validation : Compare in vitro IC50 values (e.g., FLAP binding assays) with in vivo ED50 metrics, adjusting for protein binding and bioavailability.

- Systems Pharmacology : Use computational models (e.g., PBPK/PD) to bridge cellular and organismal data .

Cross-Disciplinary Applications

Q. Can this compound’s FLAP inhibition be repurposed for non-inflammatory research (e.g., cancer or neurodegeneration)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。